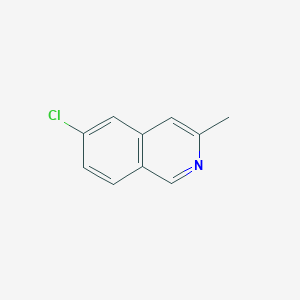
6-Chloro-3-methylisoquinoline
Übersicht
Beschreibung
6-Chloro-3-methylisoquinoline is a compound belonging to the isoquinoline family, which includes various structures explored for their potential in diverse applications, ranging from pharmacology to material science. Despite the specific request, direct references to "6-Chloro-3-methylisoquinoline" are scarce; however, investigations into similar isoquinoline derivatives provide valuable insights into the synthesis, structural characteristics, and properties of such compounds.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves multistep reactions, including cyclization, nitrification, and chlorination processes. For instance, Zhao et al. (2017) described the synthesis of a closely related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, through a three-step process starting from 4-methoxyaniline, demonstrating the complexity and versatility of synthetic strategies for chloro-methylisoquinoline compounds (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is key to their chemical behavior and potential applications. Crystallographic studies, such as those by Gotoh and Ishida (2020), provide insights into the hydrogen-bonded structures of isomeric co-crystals of related compounds, highlighting the significance of molecular interactions and the influence of substituents on the overall structure (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including interactions with DNA, as explored by Murugavel et al. (2017), who investigated novel chloroquinoline derivatives for their antioxidant and anti-diabetic properties. These studies reveal the reactivity and potential bioactivity of chloro-methylisoquinoline compounds (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. Research on similar compounds often includes detailed physicochemical characterization to understand these aspects better.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for the functionalization and further modification of isoquinoline derivatives. Studies on related compounds, such as the synthesis and reactivity investigations by Bawa et al. (2009), provide a foundation for understanding the chemical behavior of 6-Chloro-3-methylisoquinoline analogs (Bawa, Kumar, Drabu, & Kumar, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
6-Chloro-3-methylisoquinoline serves as a precursor or intermediate in the synthesis of novel compounds with potential pharmacological activities. For instance, its derivatives have been synthesized and evaluated for their ABTS radical-scavenging activity and antimicrobial activities, revealing significant potential against various bacterial and fungal species (Tabassum et al., 2014). Furthermore, its structural modification has led to the development of compounds with noted antimicrobial properties, showcasing the relevance of 6-Chloro-3-methylisoquinoline in drug discovery efforts (Sarveswari & Vijayakumar, 2016).
Antimicrobial and Antifungal Evaluation
The structural adaptability of 6-Chloro-3-methylisoquinoline allows for the creation of derivatives with enhanced antimicrobial and antifungal properties. Research has demonstrated the efficacy of these derivatives against a spectrum of pathogens, emphasizing the compound's utility in developing new antimicrobial agents (Murugavel et al., 2018).
Biological Activity and Molecular Docking
Studies involving 6-Chloro-3-methylisoquinoline derivatives have also extended into the examination of their biological activities, including antioxidant, antimycobacterial, and anti-diabetic potentials. For example, derivatives have shown promising activity against Mycobacterium species, suggesting potential therapeutic applications against tuberculosis (Kubicová et al., 2003). Additionally, molecular docking studies have indicated that these derivatives can act as potent inhibitors against specific enzymes, further underscoring their significance in drug design and pharmacological research (Murugavel et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPNHJHAQSABQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609106 | |
| Record name | 6-Chloro-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methylisoquinoline | |
CAS RN |
14123-76-3 | |
| Record name | 6-Chloro-3-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

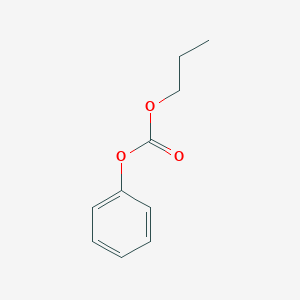
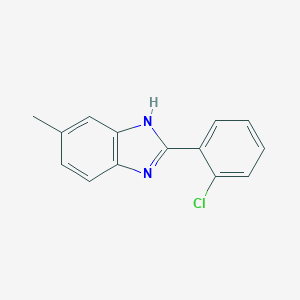
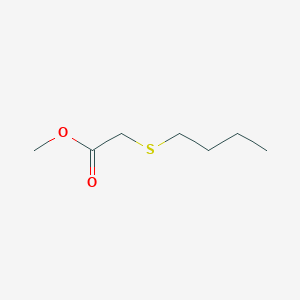
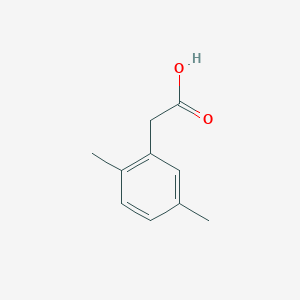
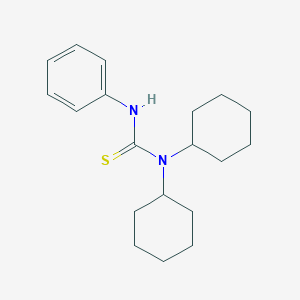
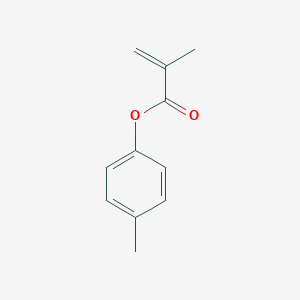
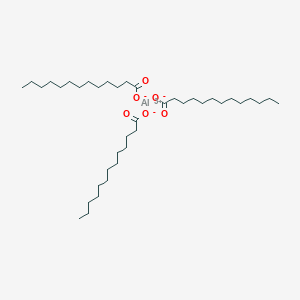
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
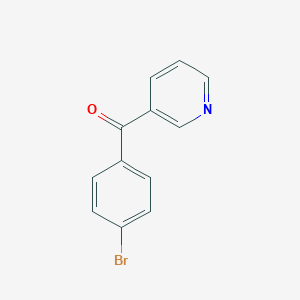
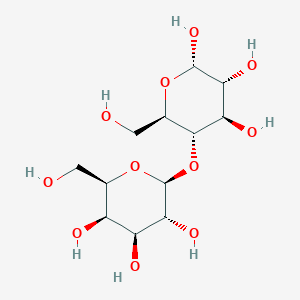
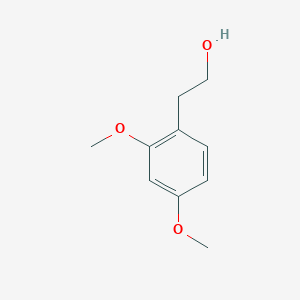
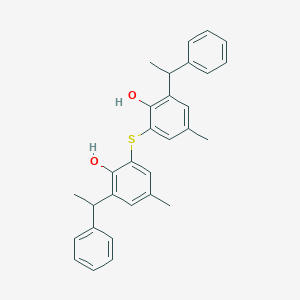
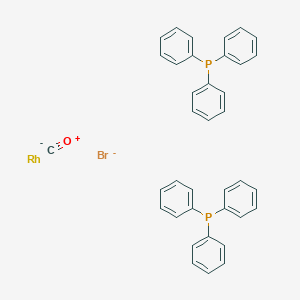
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)